Cas no 1354009-25-8 (N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)
![N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide structure](https://ja.kuujia.com/scimg/cas/1354009-25-8x500.png)
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide 化学的及び物理的性質
名前と識別子
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- N-[1-((s)-2-amino-propionyl)-piperidin-4-ylmethyl]-n-isopropyl-acetamide
- (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-isopropylacetamide
- AM96226
- N-[1-((S)-2-aminopropanyl)piperidin-4-ylmethyl]-N-isopropylacetamide
- N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide
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- インチ: 1S/C14H27N3O2/c1-10(2)17(12(4)18)9-13-5-7-16(8-6-13)14(19)11(3)15/h10-11,13H,5-9,15H2,1-4H3/t11-/m0/s1
- InChIKey: RFMWRXWSDBUHSV-NSHDSACASA-N
- ほほえんだ: O=C([C@H](C)N)N1CCC(CN(C(C)=O)C(C)C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- トポロジー分子極性表面積: 66.6
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084829-500mg |
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide |
1354009-25-8 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM498604-1g |
(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-isopropylacetamide |
1354009-25-8 | 97% | 1g |
$1378 | 2022-09-03 |
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide 関連文献
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N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamideに関する追加情報
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide: A Comprehensive Overview
The compound N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide (CAS No. 1354009-25-8) is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
Structure and Synthesis: The molecule consists of a piperidine ring, a key structural element in many bioactive compounds. The piperidine ring is substituted at the 4-position with an acetylamide group, which is further modified by an isopropyl group. The (S)-2-amino-propionyl group attached to the piperidine ring introduces stereochemistry, which is crucial for its biological activity. The synthesis of this compound involves multi-step organic reactions, including amide bond formation and stereo-specific synthesis, ensuring high purity and structural integrity.
Pharmacological Properties: Recent research has demonstrated that N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide exhibits potent activity in vitro and in vivo models. Its ability to modulate key cellular pathways makes it a potential candidate for treating various diseases. For instance, studies have shown its efficacy in inhibiting enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. Additionally, its anti-inflammatory properties have been explored in preclinical models of arthritis, suggesting its potential as an anti-inflammatory agent.
Therapeutic Applications: The compound's versatility in targeting multiple biological systems has opened avenues for its application in diverse therapeutic areas. Its role as a potential analgesic has been investigated, with promising results in pain management models. Furthermore, its ability to modulate neurotransmitter systems makes it a candidate for treating neuropsychiatric disorders. Recent clinical trials have provided preliminary evidence supporting its safety and efficacy in humans.
Safety and Toxicology: Ensuring the safety profile of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide is critical for its progression into clinical use. Preclinical studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in acute and chronic toxicity models. These findings underscore its potential for long-term use in patients.
Future Directions: Ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Advanced drug delivery systems are being explored to improve its efficacy and minimize off-target effects. Additionally, collaborative efforts between academia and industry are being undertaken to accelerate its development into a marketable drug.
In conclusion, N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide represents a promising lead compound with wide-ranging applications in the pharmaceutical industry. Its unique structure, coupled with favorable pharmacological properties, positions it as a key player in the development of novel therapeutic agents. Continued research will undoubtedly unlock further insights into its potential, paving the way for innovative treatments across various disease states.
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